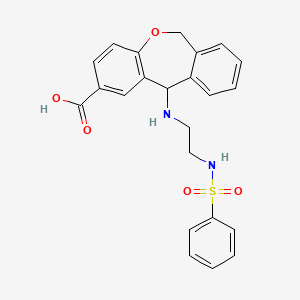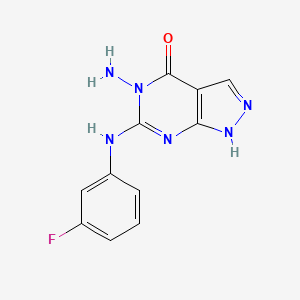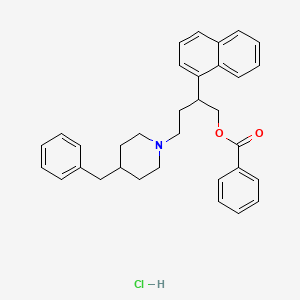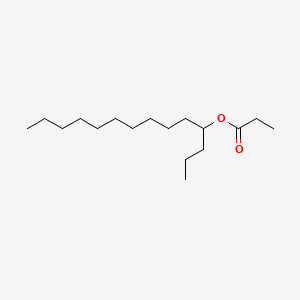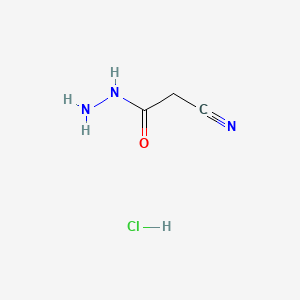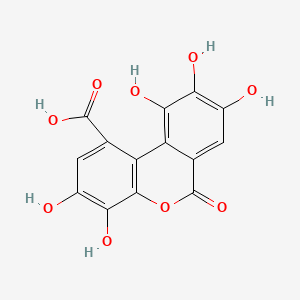
Luteic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Luteic acid, also known as 3,4,8,9,10-pentahydroxy-6-oxo-6H-dibenzo[b,d]pyran-1-carboxylic acid, is a natural phenol found in numerous fruits. It is a monolactonized tergalloyl group and plays a significant role in the synthesis of ellagic acid. This compound was first identified by Maximilian Nierenstein in 1945 as a molecule present in myrobalanitannin, a tannin found in the fruit of Terminalia chebula .
Méthodes De Préparation
Luteic acid can be synthesized from hexahydroxydiphenic acid. The preparation involves the formation of a monolactonized tergalloyl group. Additionally, this compound can be produced from glucose by the action of Penicillium luteum Zukal . The industrial production methods typically involve the hydrolysis of tannins such as alnusiin and bicornin, which contain this compound as part of their structure .
Analyse Des Réactions Chimiques
Luteic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form ellagic acid, a process that involves the removal of hydrogen atoms.
Reduction: Although less common, reduction reactions can modify the hydroxyl groups present in this compound.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Applications De Recherche Scientifique
Luteic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including ellagic acid.
Biology: this compound is studied for its antioxidant properties and its role in plant metabolism.
Medicine: Research has shown potential therapeutic applications of this compound in treating diseases due to its antioxidant and anti-inflammatory properties.
Industry: This compound is used in the production of natural dyes and as a precursor in the synthesis of other valuable compounds
Mécanisme D'action
The mechanism of action of luteic acid involves its antioxidant activity. It reacts with active oxygen species, producing biologically active degradation products. This compound can inhibit the peroxidation of membrane phospholipids and reduce the formation of lipofuscin, contributing to its antioxidant properties .
Comparaison Avec Des Composés Similaires
Luteic acid is similar to other phenolic compounds such as ellagic acid and urolithins. it is unique due to its specific structure and the presence of a monolactonized tergalloyl group. Similar compounds include:
Ellagic acid: A dimeric derivative of gallic acid, known for its antioxidant properties.
Urolithins: Metabolites derived from ellagic acid, studied for their health benefits.
This compound stands out due to its specific role in the synthesis of ellagic acid and its presence in various tannins .
Propriétés
Numéro CAS |
476-67-5 |
|---|---|
Formule moléculaire |
C14H8O9 |
Poids moléculaire |
320.21 g/mol |
Nom IUPAC |
3,4,8,9,10-pentahydroxy-6-oxobenzo[c]chromene-1-carboxylic acid |
InChI |
InChI=1S/C14H8O9/c15-5-2-4-7(11(19)9(5)17)8-3(13(20)21)1-6(16)10(18)12(8)23-14(4)22/h1-2,15-19H,(H,20,21) |
Clé InChI |
FLZGFQFYDGHWLR-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=C(C(=C1O)O)O)C3=C(C(=C(C=C3C(=O)O)O)O)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




